
1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine is a fluorinated organic compound characterized by its unique structure, which includes six fluorine atoms and an indene backbone
Méthodes De Préparation
The synthesis of 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms into the indene structure using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Amination: Introduction of the amine group through nucleophilic substitution reactions, often using ammonia or primary amines under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include fluorinated derivatives with modified functional groups.
Applications De Recherche Scientifique
1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. It may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine can be compared with other fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis and its unique properties in facilitating chemical reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with applications in materials science and organic chemistry.
The uniqueness of this compound lies in its indene backbone and the presence of an amine group, which provide distinct chemical and biological properties compared to other fluorinated compounds.
Propriétés
Numéro CAS |
63002-46-0 |
|---|---|
Formule moléculaire |
C9H5F6N |
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
1,1,2,2,3,3-hexafluoroinden-4-amine |
InChI |
InChI=1S/C9H5F6N/c10-7(11)4-2-1-3-5(16)6(4)8(12,13)9(7,14)15/h1-3H,16H2 |
Clé InChI |
GHXLBMMNEAQIPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(C(C2(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)
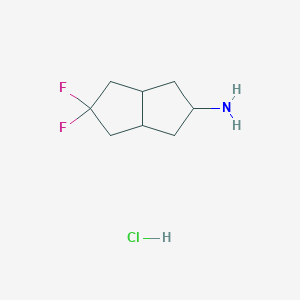
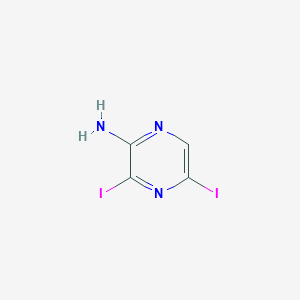
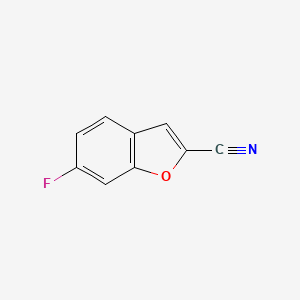
![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)
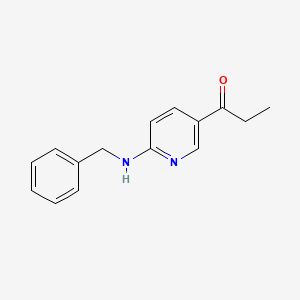
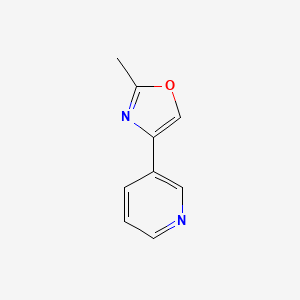

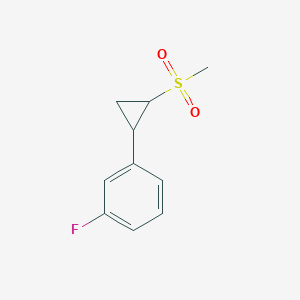
![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)
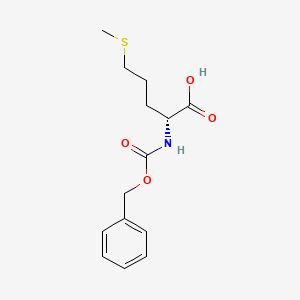
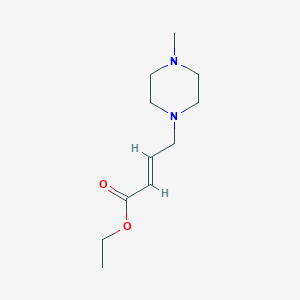
![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)
